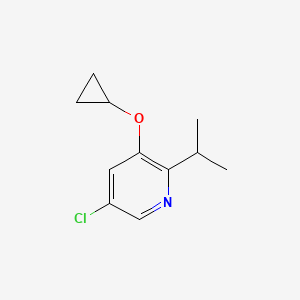
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-allyl-2-hydroxyphenylcarbamate typically involves the reaction of 3-allyl-2-hydroxyphenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable process .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The allyl group can be reduced to form saturated hydrocarbons.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Saturated hydrocarbons
Substitution: Substituted carbamates
Applications De Recherche Scientifique
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of tert-butyl 3-allyl-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include:
Inhibition of oxidative enzymes: Reducing oxidative stress in biological systems.
Blocking of receptor sites: Modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-hydroxyphenylcarbamate
- Tert-butyl 3-(aminomethyl)phenylcarbamate
- Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
Uniqueness
Tert-butyl 3-allyl-2-hydroxyphenylcarbamate is unique due to the presence of the allyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Propriétés
Numéro CAS |
1209458-78-5 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-3-prop-2-enylphenyl)carbamate |
InChI |
InChI=1S/C14H19NO3/c1-5-7-10-8-6-9-11(12(10)16)15-13(17)18-14(2,3)4/h5-6,8-9,16H,1,7H2,2-4H3,(H,15,17) |
Clé InChI |
OOAQDTFHYGIBJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=CC(=C1O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


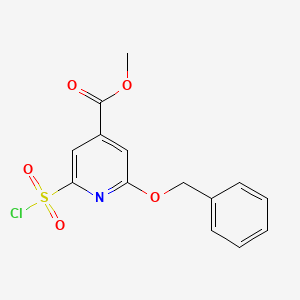

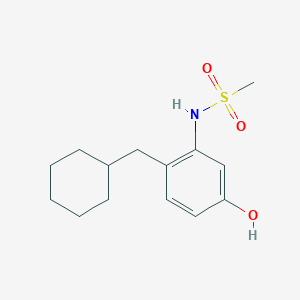



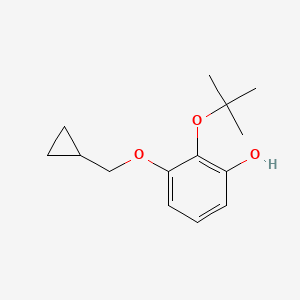
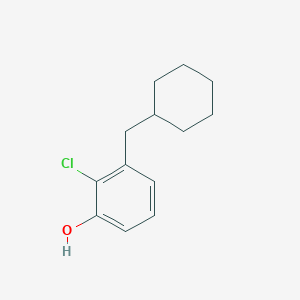
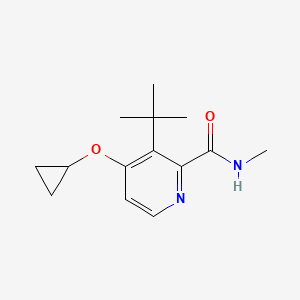
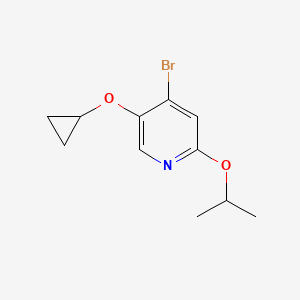
![2-[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838632.png)

![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
